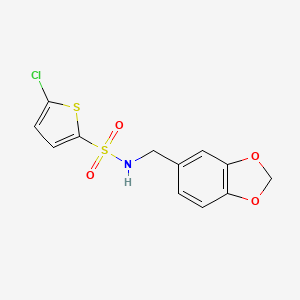

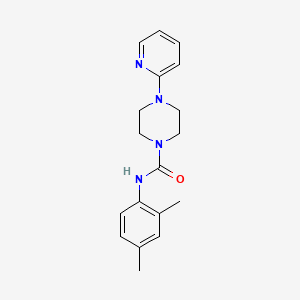

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-thiophenesulfonamide

Descripción general

Descripción

This compound belongs to a class of chemicals that are studied for their unique properties and potential applications in areas like anticancer activity, enzyme inhibition, and material science. Its structure suggests it could interact with biological targets or participate in chemical reactions due to the presence of functional groups like benzodioxole, chlorothiophene, and sulfonamide.

Synthesis Analysis

The synthesis of related compounds involves reactions such as amination, sulfonation, and halogenation, under various conditions to introduce specific functional groups. For instance, derivatives of benzenesulfonamides have been synthesized using reactions with aminoguanidines and phenylglyoxal hydrate in acetic acid, showcasing methods that could be adapted for our compound of interest (Żołnowska et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using techniques like X-ray crystallography, revealing details about molecular chains, hydrogen-bonding interactions, and three-dimensional networks. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was elucidated, showing π–π interactions and N—H⋯N hydrogen bonds (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds can include transformations such as cyclization, alkylation, and arylation. These reactions can modify the chemical and physical properties of the compound, potentially enhancing its biological activity or solubility. The synthesis and reactions of similar sulfonamide derivatives have been reported to involve gold(I)-catalyzed cascades and reactions with thiourea for the introduction of thiazole and triazole rings, which could be relevant for our compound (Wang et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-thiophenesulfonamide is the G-protein-coupled receptor C5a anaphylatoxin chemotactic receptor 1 (C5aR1, also known as CD88) . This receptor is expressed on cells of myeloid origin and plays a crucial role in the host response to infection and tissue damage .

Mode of Action

This compound, also known as NDT9513727, is a non-peptide inverse agonist of C5aR1 . It binds between transmembrane helices 3, 4, and 5, outside the helical bundle . A key interaction between the compound and residue Trp2135.49 determines the species selectivity of the compound . The structure demonstrates that NDT9513727 exerts its inverse-agonist activity through an extra-helical mode of action .

Biochemical Pathways

It is known that the compound’s action on the c5ar1 receptor can influence the complement system, a crucial component of the host response to infection and tissue damage .

Pharmacokinetics

It is known that peptide antagonists based on the c5a ligand have exhibited problems with off-target activity, production costs, potential immunogenicity, and poor oral bioavailability . As a small-molecule competitive antagonist for C5aR1, this compound may potentially overcome these issues .

Result of Action

Its inverse agonist activity on the c5ar1 receptor suggests it may exert a modulatory effect on the complement system, potentially influencing the host response to infection and tissue damage .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-chlorothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO4S2/c13-11-3-4-12(19-11)20(15,16)14-6-8-1-2-9-10(5-8)18-7-17-9/h1-5,14H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNZNDLEVBKPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4422084.png)

![methyl {[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4422112.png)

![N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4422120.png)

![N-{4-[(isopropylamino)sulfonyl]phenyl}butanamide](/img/structure/B4422127.png)

![8-[(3,4-difluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4422135.png)

![methyl 3-[(2-naphthylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B4422137.png)

![3-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4422171.png)